Cas no 90-90-4 (4-Bromobenzophenone)

4-Bromobenzophenone (CAS 90-90-4) is a brominated aromatic ketone widely utilized as a key intermediate in organic synthesis and pharmaceutical manufacturing. Its distinct structure, featuring a bromine substituent on the phenyl ring, enhances reactivity in cross-coupling reactions, such as Suzuki and Ullmann couplings, facilitating the construction of complex molecular frameworks. The compound exhibits high purity and stability, making it suitable for applications in materials science, agrochemicals, and photoinitiators. Its crystalline form ensures ease of handling and precise measurement in laboratory settings. 4-Bromobenzophenone is valued for its consistent performance in electrophilic aromatic substitution and as a precursor for advanced functional materials.
4-Bromobenzophenone structure
4-Bromobenzophenone structure
Product Name:4-Bromobenzophenone
CAS No:90-90-4
MF:C13H9BrO
MW:261.113962888718
MDL:MFCD00000103
CID:81761
PubChem ID:7030
Update Time:2025-05-20

4-Bromobenzophenone Chemical and Physical Properties

Names and Identifiers

    • (4-Bromophenyl)(phenyl)methanone
    • 4-Bromobenzophenone
    • (4-bromophenyl)-phenylmethanone
    • p-Bromobenzophenone
    • Methanone, (4-bromophenyl)phenyl-
    • BENZOPHENONE, 4-BROMO-
    • p-Benzoylbromobenzene
    • USAF DO-3
    • 4-Bromophenyl phenyl ketone
    • (4-bromophenyl)-phenyl-methanone
    • KEOLYBMGRQYQTN-UHFFFAOYSA-N
    • NSC59863
    • 4-bromo-benzophenone
    • 4'-bromobenzophenone
    • 4-benzoylphenylbromide
    • WLN: ER DVR
    • 1-Benzoyl-4-bromobenzene
    • 4-Bromobe
    • (4-Bromophenyl)phenylmethanone (ACI)
    • Benzophenone, 4-bromo- (6CI, 7CI, 8CI)
    • 4-(Phenylcarbonyl)-1-bromobenzene
    • NSC 59863
    • Phenyl(4-bromophenyl)methanone
    • AQ-344/13465024
    • SY048597
    • 4-bromo benzophenone
    • STL426756
    • B1917
    • (4-Bromophenyl)(phenyl)methanone #
    • pBromobenzophenone
    • (4-bromophenyl) -phenyl-methanone
    • DTXSID0075366
    • BRN 1910182
    • BCP21767
    • F14294
    • AKOS004908868
    • pBenzoylbromobenzene
    • Benzophenone, 4bromo
    • (4-bromophenyl)phenyl methanone
    • NS00039377
    • MFCD00000103
    • AS-18606
    • Methanone,(4-bromophenyl)phenyl-
    • NSC-59863
    • DTXCID9048697
    • EN300-177059
    • XJ7EB9BC7F
    • 4-Bromobenzophenone, 98%
    • DB-003461
    • Methanone, (4bromophenyl)phenyl
    • BBL034617
    • 4-07-00-01378 (Beilstein Handbook Reference)
    • CS-W007824
    • EINECS 202-024-9
    • A843671
    • 90-90-4
    • NCIOpen2_002517
    • (4-Bromophenyl)phenylmethanone
    • 4Bromophenyl phenyl ketone
    • (4-Bromophenyl)(phenyl)methanone;p-Bromobenzophenone
    • (4-bromophenyl)-phenyl-methanon
    • SCHEMBL69395
    • MDL: MFCD00000103
    • Inchi: 1S/C13H9BrO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9H
    • InChI Key: KEOLYBMGRQYQTN-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(Br)=CC=1)C1C=CC=CC=1
    • BRN: 1910182

Computed Properties

  • Exact Mass: 259.98400
  • Monoisotopic Mass: 259.983678
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 4.1
  • Topological Polar Surface Area: 17.1

Experimental Properties

  • Color/Form: White to off white crystalline powder
  • Density: 1.4245 (rough estimate)
  • Melting Point: 80.0 to 83.0 deg-C
  • Boiling Point: 176°C/4mmHg(lit.)
  • Flash Point: 350°C
  • Refractive Index: 1.5130 (estimate)
  • Water Partition Coefficient: Insoluble in water but slightly soluble in other solvents such as ethanol, ether and benzene.
  • PSA: 17.07000
  • LogP: 3.68010

4-Bromobenzophenone Security Information

  • Hazard Statement: H302-H315-H319-H335
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S37/39-S26
  • RTECS:DJ0350000
  • Hazardous Material Identification: Xi
  • Storage Condition:Sealed in dry,Room Temperature
  • Risk Phrases:R36/37/38

4-Bromobenzophenone Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

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4-Bromobenzophenone Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Cesium, (tribromoplumbyl)- Solvents: 1,2-Dichloroethane ;  4.2 h, rt
Reference
Visible-Light Photocatalytic Highly Selective Oxidation of Alcohols into Carbonyl Compounds by CsPbBr3 Perovskite
Fan, Qiangwen ; Liu, Dawei; Xie, Zongbo; Le, Zhanggao; Zhu, Haibo ; et al, Journal of Organic Chemistry, 2023, 88(20), 14559-14570

Production Method 2

Reaction Conditions
1.1 Solvents: Diethyl ether ,  Butyl ether ;  2.5 h, -30 °C
Reference
Discovery of 1,1'-Biphenyl-4-sulfonamides as a New Class of Potent and Selective Carbonic Anhydrase XIV Inhibitors
La Regina, Giuseppe; Coluccia, Antonio; Famiglini, Valeria; Pelliccia, Sveva; Monti, Ludovica; et al, Journal of Medicinal Chemistry, 2015, 58(21), 8564-8572

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: 1450802-38-6 Solvents: Water ;  rt; 65 min, rt
Reference
Application of copper(II) Schiff base complex grafted in the silica network as efficient nanocatalyst in oxidation of alcohols
Eshtiagh-Hosseini, Hossein; Tabari, Taymaz; Eshghi, Hossein, Asian Journal of Chemistry, 2013, 25(6), 3307-3312

Production Method 4

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Pyridine ,  Iodine Solvents: Water ;  rt; overnight, 80 °C
Reference
A metal-free catalytic system for the oxidation of benzylic methylenes and primary amines under solvent-free conditions
Zhang, Jintang; Wang, Zhentao; Wang, Ye; Wan, Changfeng; Zheng, Xiaoqi; et al, Green Chemistry, 2009, 11(12), 1973-1978

Production Method 5

Reaction Conditions
1.1 Reagents: Oxygen Solvents: Acetone ;  rt
Reference
External Catalyst- and Additive-Free Photo-Oxidation of Aromatic Alcohols to Carboxylic Acids or Ketones Using Air/O2
Xu, Meng; Ou, Jinhua; Luo, Kejun; Liang, Rongtao; Liu, Jian; et al, Molecules, 2023, 28(7),

Production Method 6

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Cobalt iron oxide (CoFe2O4) Solvents: Dimethyl sulfoxide ,  Water ;  4.5 h, 90 °C
Reference
Magnetically retrievable MFe2O4 spinel (M = Mn, Co, Cu, Ni, Zn) catalysts for oxidation of benzylic alcohols to carbonyls
Burange, Anand S.; Kale, Sandip R.; Zboril, Radek; Gawande, Manoj B.; Jayaram, Radha V., RSC Advances, 2014, 4(13), 6597-6601

Production Method 7

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Cerium chromium oxide (CeCrO3) Solvents: Dimethyl sulfoxide ,  Water ;  5 min; 5 h, 90 °C
Reference
Oxidation of benzylic alcohols to carbonyls using tert-butyl hydroperoxide over pure phase nanocrystalline CeCrO3
Burange, Anand S.; Jayaram, Radha V.; Shukla, Rakesh; Tyagi, Avesh K., Catalysis Communications, 2013, 40, 27-31

Production Method 8

Reaction Conditions
1.1 Reagents: Tetrabutylammonium bromide ,  Sodium nitrite ,  Oxygen Catalysts: Tempo (SBA-15-supported) Solvents: Acetic acid ;  4.5 h, 60 °C
Reference
Green, transition-metal-free aerobic oxidation of alcohols using a highly durable supported organocatalyst
Karimi, Babak; Biglari, Abbass; Clark, James H.; Budarin, Vitaly, Angewandte Chemie, 2007, 46(38), 7210-7213

Production Method 9

Reaction Conditions
1.1 Catalysts: 2623973-37-3 Solvents: Benzene-d6 ;  rt → 75 °C; 4 h, 75 °C
Reference
Phosphine-Borane Ligands Induce Chemoselective Activation and Catalytic Coupling of Acyl Chlorides at Palladium
Boudjelel, Maxime; Sadek, Omar ; Mallet-Ladeira, Sonia; Garcia-Rodeja, Yago; Sosa Carrizo, E. Daiann ; et al, ACS Catalysis, 2021, 11(7), 3822-3829

Production Method 10

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide ,  Alumina ;  10 min, rt; 4 min, heated
Reference
Microwave-assisted solvent-free oxidation of hydrobenzoins, benzoins, and alcohols with NBS-Al2O3
Khurana, Jitender M.; Arora, Reema, ARKIVOC (Gainesville, 2008, (14), 211-215

Production Method 11

Reaction Conditions
1.1 Reagents: Potassium bromide ,  Tetrabutylammonium tribromide Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  1.5 h, 15 °C
Reference
Photochemical Sandmeyer-type Halogenation of Arenediazonium Salts
Sivendran, Nardana ; Belitz, Florian; Sowa Prendes, Daniel; Manu Martinez, Angel; Schmid, Rochus ; et al, Chemistry - A European Journal, 2022, 28(9),

Production Method 12

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide ,  Water Solvents: Chloroform ;  3 h, reflux
1.2 Reagents: Sodium thiosulfate Solvents: Water
Reference
Synthesis of structurally diverse diarylketones through the diarylmethyl sp3 C-H oxidation
He, Chao; Zhang, Xiaohui; Huang, Ruofeng; Pan, Jing; Li, Jiaqiang; et al, Tetrahedron Letters, 2014, 55(32), 4458-4462

Production Method 13

Reaction Conditions
1.1 Reagents: Potassium fluoride Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Acetone
Reference
Microwave promoted palladium-catalyzed phenylation of aroyl chlorides with sodium tetraphenylborate
Wang, Jin-Xian; Wei, Bangguo; Hu, Yulai; Liu, Zhanxiang; Yang, Yihua, Synthetic Communications, 2001, 31(24), 3885-3890

Production Method 14

Reaction Conditions
1.1 Reagents: Potassium sulfide ,  Oxygen Catalysts: Iron chloride (FeCl3) Solvents: Dimethylformamide ;  14 h, 1 atm, 80 °C
Reference
Fe-S Catalyst Generated In Situ from Fe(III)- and S3·--Promoted Aerobic Oxidation of Terminal Alkenes
Ai, Jing-Jing; Liu, Bei-Bei; Li, Jian; Wang, Fei; Huang, Cheng-Mi; et al, Organic Letters, 2021, 23(12), 4705-4709

Production Method 15

Reaction Conditions
1.1 Reagents: Diisopropylcarbodiimide Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) Solvents: Toluene ;  24 h, 120 °C
Reference
Ruthenium-Catalyzed Dehydrogenation of Alcohols with Carbodiimide via a Hydrogen Transfer Mechanism
Sueki, Shunsuke ; Matsuyama, Mizuki; Watanabe, Azumi; Kanemaki, Arata; Katakawa, Kazuaki ; et al, European Journal of Organic Chemistry, 2020, 2020(31), 4878-4885

Production Method 16

Reaction Conditions
1.1 Reagents: Tripotassium phosphate ,  Oxygen Catalysts: Tetrabutylammonium bromide Solvents: Acetone ;  45 min, rt
Reference
Oxidative coupling of α-bromoarylacetonitriles and oxidative decyanation of diarylacetonitriles catalyzed by solid-liquid phase transfer
Zhang, Xin; Hou, Xueling; Han, Fangbin; Ge, Zemei; Cheng, Tieming; et al, Journal of Chinese Pharmaceutical Sciences, 2012, 21(5), 409-415

Production Method 17

Reaction Conditions
1.1 Solvents: 1,2-Dichloroethane ;  2.5 h, rt
Reference
Photocatalyst-free Light-driven Dehydrogenation of Alcohols into Carbonyl Compounds under Mild Conditions
Fan, Qiangwen ; Zhang, Honglei; Ren, Huijun; He, Yanling; Gu, Yuhang; et al, Chemistry - An Asian Journal, 2022, 17(17),

Production Method 18

Reaction Conditions
1.1 Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  1 - 2 min, rt
1.2 Reagents: Tetrabutylammonium fluoride ;  rt; rt → 65 °C; 6 h, 65 °C
Reference
Palladium-catalyzed desulfitative C-C cross-coupling reaction of (hetero)aryl thioesters and thioethers with arylsiloxanes
Mehta, Vaibhav Pravinchandra; Sharma, Anuj; Van der Eycken, Erik, Advanced Synthesis & Catalysis, 2008, 350, 2174-2178

Production Method 19

Reaction Conditions
1.1 Reagents: Alumina ,  Potassium fluoride Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Acetone
Reference
Microwave-assisted cross-coupling reaction of sodium tetraphenylborate with aroyl chlorides on palladium-doped KF/Al2O3
Wang, Jin-Xian; Yang, Yihua; Wei, Bangguo; Hu, Yulai; Fu, Ying, Bulletin of the Chemical Society of Japan, 2002, 75(6), 1381-1382

Production Method 20

Reaction Conditions
1.1 Reagents: Cesium fluoride Catalysts: Palladium, bis(acetonitrile)dichloro- Solvents: N-Methyl-2-pyrrolidone ;  6 h, 1 atm, 80 °C
Reference
Carbonylative Hiyama coupling of aryl halides with arylsilanes under balloon pressure of CO
Chang, Sheng; Jin, Ying; Zhang, Xiu Rong; Sun, Yong Bing, Tetrahedron Letters, 2016, 57(19), 2017-2020

4-Bromobenzophenone Raw materials

4-Bromobenzophenone Preparation Products

4-Bromobenzophenone Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:90-90-4)4-Bromobenzophenone
Order Number:A10823
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:14
Price ($):193.0
Email:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Gold Member
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(CAS:90-90-4)4-BROMOBENZOPHENONE
Order Number:sfd4423
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:33
Price ($):discuss personally
Email:sales2@senfeida.com

Additional information on 4-Bromobenzophenone

Recent Advances in the Application of 4-Bromobenzophenone (CAS 90-90-4) in Chemical and Biomedical Research

4-Bromobenzophenone (CAS 90-90-4) is a versatile chemical compound widely used in organic synthesis, pharmaceutical development, and materials science. Recent studies have highlighted its significance as a key intermediate in the synthesis of bioactive molecules and functional materials. This research brief consolidates the latest findings on the applications, mechanisms, and innovations related to 4-Bromobenzophenone, with a focus on its role in advancing chemical and biomedical research.

One of the most notable advancements involves the use of 4-Bromobenzophenone as a precursor in the synthesis of novel kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in the development of selective inhibitors targeting tyrosine kinases, which are implicated in various cancers. The study utilized a multi-step synthetic route, where 4-Bromobenzophenone served as a critical building block, enabling the introduction of bromine as a leaving group for subsequent cross-coupling reactions. The resulting compounds exhibited promising in vitro activity against cancer cell lines, with IC50 values in the nanomolar range.

In addition to its pharmaceutical applications, 4-Bromobenzophenone has been explored in materials science. Researchers have leveraged its photophysical properties to design organic semiconductors for optoelectronic devices. A recent publication in Advanced Materials reported the incorporation of 4-Bromobenzophenone-derived monomers into polymer backbones, resulting in materials with enhanced charge carrier mobility and stability. These findings open new avenues for the development of flexible electronics and energy-efficient displays.

Another emerging area of research involves the use of 4-Bromobenzophenone in chemical biology. Its ability to act as a photoaffinity label has been exploited in proteomics studies to identify protein-ligand interactions. For instance, a 2024 study in Nature Chemical Biology detailed the synthesis of a 4-Bromobenzophenone-based probe for mapping the binding sites of small molecules on target proteins. This approach provides valuable insights into drug-target engagement and facilitates the rational design of therapeutics with improved specificity.

Despite its utility, challenges remain in the scalable synthesis and functionalization of 4-Bromobenzophenone. Recent efforts have focused on optimizing catalytic systems for its production, with an emphasis on green chemistry principles. A study in ACS Sustainable Chemistry & Engineering highlighted the use of palladium-catalyzed C-H activation to reduce the reliance on hazardous reagents, thereby improving the sustainability of 4-Bromobenzophenone-derived processes.

In conclusion, 4-Bromobenzophenone (CAS 90-90-4) continues to play a pivotal role in advancing research across multiple disciplines. Its applications in drug discovery, materials science, and chemical biology underscore its versatility and potential for future innovations. Ongoing studies aim to further elucidate its mechanistic contributions and expand its utility in cutting-edge technologies.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:90-90-4)4-Bromobenzophenone
A10823
Purity:99%
Quantity:500g
Price ($):193.0
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:90-90-4)4-BROMOBENZOPHENONE
sfd4423
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
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